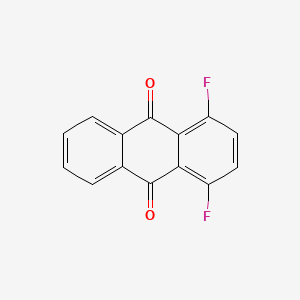
1,4-Difluoroanthraquinone
説明
1,4-Difluoroanthraquinone (1,4-DFQ) is an organic compound that belongs to the class of quinones and is used in various scientific and industrial applications. It is a yellow-orange solid that is slightly soluble in water and is commonly used as a dye and reagent in organic synthesis. 1,4-DFQ has been studied extensively in the scientific community and is known to be a potent inhibitor of the enzyme glutathione S-transferase (GST). It is also known to be a powerful antioxidant and can be used in the treatment of oxidative stress.
科学的研究の応用
Photophysical Properties and Cytotoxicity
1,4-Difluoroanthraquinone derivatives have been researched for their photophysical properties and potential in cancer treatment. Mono- and dimetallic Au(I) triphenylphosphine complexes derived from 1,4-dialkynyloxyanthraquinone showed promising cytotoxicity against MCF-7 carcinoma cell lines and useful room-temperature anthraquinone-based visible luminescence. These properties facilitate their application in cell imaging microscopy, hinting at their potential role in the design of gold-based anticancer agents (Balasingham et al., 2012).
Sensing and Detection Applications
1,4-Dihydroxyanthraquinone, a derivative of this compound, has been utilized in the creation of microporous nanofiber films for the highly sensitive and selective detection of heavy metal ions like Cu2+ and Cr3+ in water. This application highlights the potential of this compound derivatives in environmental monitoring and pollution control (Wang et al., 2012).
Material Science and Polymerization
The polycondensation of quinones, including derivatives of this compound, with aromatic amines to form poly(quinone imine)s has been studied. These reactions, particularly involving difluoroanthraquinones, have been pivotal in understanding the behavior of aromatic poly(quinone imine)s and their potential applications in material science and polymer chemistry (Dibattista et al., 2002).
Analytical Chemistry and Sensor Technology
This compound derivatives have also been investigated for their application in analytical chemistry, specifically in sensor technology. For instance, an electrochemical sensor for the determination of 1,4-dihydroxyanthraquinone based on a molecularly imprinted polymer has shown high selectivity, sensitivity, and reusability, indicating its potential in pharmaceutical and environmental analysis (Nezhadali et al., 2016).
作用機序
Target of Action
The primary target of 1,4-Difluoroanthraquinone (DFAQ) is the lithium-sulfur (Li-S) batteries . In these batteries, DFAQ acts as a bifunctional electrolyte additive for lithium regulation and acceleration of sulfur redox kinetics .
Mode of Action
DFAQ interacts with its targets by forming a rigid and smooth LiF-rich organic-inorganic hybrid solid electrolyte interphase (SEI) . This interaction enables reversible Li plating/stripping, restraining dendrite growth, and shielding the Li anode from the detrimental side reaction with lithium polysulfides (LiPSs) . More importantly, DFAQ can be used as a redox mediator to enable an oxygen radical-mediated catalytic cycle to dramatically promote the conversion of LiPSs .
Biochemical Pathways
The affected pathway is the sulfur redox kinetics in Li-S batteries . DFAQ accelerates this pathway, promoting the conversion of LiPSs . The downstream effects include enhanced discharge capacities, high-rate performance, and outstanding long-cycle stability .
Pharmacokinetics
It’s known that dfaq is used as an additive in li-s batteries, suggesting that it remains within the battery system during operation .
Result of Action
The molecular and cellular effects of DFAQ’s action include the formation of a rigid and smooth LiF-rich SEI, reversible Li plating/stripping, restrained dendrite growth, and shielding of the Li anode . These effects lead to improved performance and stability of Li-S batteries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DFAQ. For instance, DFAQ should be stored in a cool, dry place to prevent decomposition . Furthermore, DFAQ may pose environmental hazards, particularly to aquatic environments .
生化学分析
Biochemical Properties
1,4-Difluoroanthraquinone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with ribosomal RNA within cancer cells, inhibiting protein synthesis and leading to cell death . This interaction suggests that this compound may act as an inhibitor of ribosomal function, thereby affecting the overall protein production within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated anticancer properties by binding to ribosomal RNA and inhibiting protein synthesis This inhibition leads to apoptosis or programmed cell death, thereby reducing the proliferation of cancer cells
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. By binding to ribosomal RNA, it inhibits the synthesis of proteins, which is crucial for cell survival and proliferation . This inhibition can lead to the activation of apoptotic pathways, resulting in cell death. Additionally, this compound may interact with other enzymes and proteins, potentially inhibiting or activating their functions, although specific details of these interactions remain to be explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can form a rigid and smooth LiF-rich organic-inorganic hybrid solid electrolyte interphase (SEI), which is stable over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting cancer cell proliferation. At higher doses, it may cause toxic or adverse effects, including damage to healthy cells and tissues . Understanding the dosage thresholds and potential toxicities is crucial for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways may include phase I and phase II reactions, where it undergoes oxidation, reduction, and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
特性
IUPAC Name |
1,4-difluoroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNCXQHDOJRTCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384737 | |
| Record name | 1,4-Difluoroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28736-42-7 | |
| Record name | 1,4-Difluoroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Difluoroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,4-difluoroanthraquinone a useful starting material for synthesizing chiral ligands?
A1: this compound possesses two fluorine atoms that can be selectively substituted with nucleophiles. This allows for the controlled attachment of chiral moieties derived from cinchona alkaloids like quinine. [, ] This derivatization is crucial for creating effective ligands used in asymmetric dihydroxylation reactions.
Q2: How does the performance of this compound-based ligands compare to other types of ligands in asymmetric dihydroxylation?
A2: Research indicates that this compound-derived ligands demonstrate comparable enantioselectivity (80-99% ee) to the widely used Sharpless ligand, (DHQ)2AQN, in the asymmetric dihydroxylation of various olefins. [] Furthermore, these ligands offer advantages in terms of recoverability and reusability, making them attractive alternatives to both free alkaloid and traditional polymer-supported ligands. [, ]
Q3: What are the advantages of using a recyclable this compound-based ligand in asymmetric dihydroxylation?
A3: These ligands can be recovered and reused multiple times without significant loss of activity or enantioselectivity. For example, in one study, a this compound-based ligand was recycled for five cycles in a t-BuOH-H2O/K3Fe(CN)6 system and eight cycles in a Me2CO-H2O/NMO system with consistent performance. [] This reusability contributes to the cost-effectiveness and environmental friendliness of these catalytic systems.
Q4: Are there any differences in reactivity when polymerizing this compound compared to p-benzoquinones with aromatic diamines?
A4: Yes, research shows a distinct difference. Polymerization with p-benzoquinones behaves as a classical polycondensation, requiring strict stoichiometric control. Conversely, this compound polymerization follows a condensation chain polymerization mechanism, which is more tolerant to deviations from exact stoichiometry. [] This difference highlights the unique reactivity profile of this compound in polymerization reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



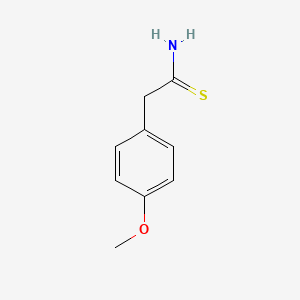

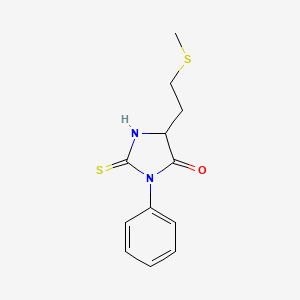

![2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B1351208.png)
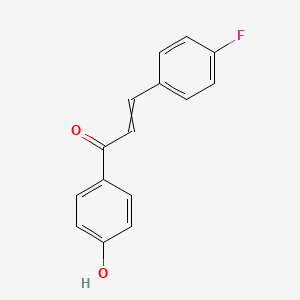
![2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1351224.png)
![N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B1351227.png)

![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)

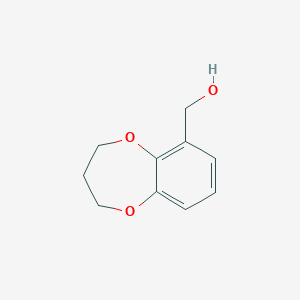
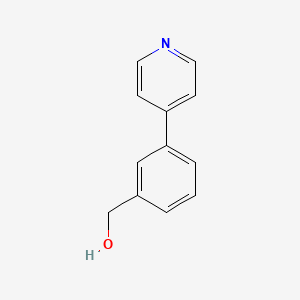
![N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B1351242.png)